molecular formula C11H19NO3S2 B2655321 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide CAS No. 2415502-55-3

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide

Cat. No. B2655321
CAS RN: 2415502-55-3
M. Wt: 277.4
InChI Key: HWYJKGHGVBBIEN-UHFFFAOYSA-N
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Description

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide, also known as DT56a, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide inhibits the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In cardiovascular research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide activates the nitric oxide-cyclic guanosine monophosphate pathway, leading to vasodilation and improved endothelial function. In neurodegenerative disease research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and physiological effects:
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, leading to decreased tumor size and improved survival rates. In cardiovascular research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide improves endothelial function and reduces blood pressure, leading to improved cardiovascular health. In neurodegenerative disease research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide improves cognitive function and has neuroprotective effects, leading to improved quality of life.

Advantages and Limitations for Lab Experiments

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for its target enzymes. However, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the scientific research of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide. In cancer research, future studies could focus on the development of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide as a potential chemotherapeutic agent and the investigation of its synergistic effects with other anticancer agents. In cardiovascular research, future studies could focus on the optimization of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide dosing and the investigation of its long-term effects on cardiovascular health. In neurodegenerative disease research, future studies could focus on the development of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide for the treatment of other diseases, such as inflammatory diseases and infectious diseases.

Synthesis Methods

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanol with 1,3-dithiane-2-thione to form 1,3-dithiane-2,2-diol. The resulting compound is then reacted with chloroacetonitrile to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide, which is further reacted with oxalyl chloride to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide oxalate. Finally, the oxalate salt is reacted with sodium hydroxide to form N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide.

Scientific Research Applications

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been shown to have vasodilatory effects and improve endothelial function. In neurodegenerative disease research, N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h9,14H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJKGHGVBBIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide

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